molecular formula C26H25N3O4 B11613859 5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11613859
M. Wt: 443.5 g/mol
InChI Key: QTNVHQKPXWIPNU-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the benzyloxyphenyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrimidoquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyloxyphenyl group via nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione include:

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

1,3-dimethyl-5-(4-phenylmethoxyphenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C26H25N3O4/c1-28-24-23(25(31)29(2)26(28)32)21(22-19(27-24)9-6-10-20(22)30)17-11-13-18(14-12-17)33-15-16-7-4-3-5-8-16/h3-5,7-8,11-14,21,27H,6,9-10,15H2,1-2H3

InChI Key

QTNVHQKPXWIPNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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